(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a benzyloxycarbonyl group, a hydroxyl group, and a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The benzyloxycarbonyl group serves as a protecting group, which can be removed under specific conditions to yield the active molecule.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S)-1-[(methoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S)-1-[(ethoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, offering stability under various reaction conditions and ease of removal when necessary.
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPQILKAQMLKV-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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